Superior Clinical Development Stage: Defactinib Achieves Phase 3 and FDA Approval, Outpacing All Other FAK Inhibitors
Defactinib has progressed further in clinical development than any other FAK inhibitor. A direct comparison of FAK inhibitor clinical trial landscapes shows defactinib is the only agent to have advanced to Phase 3 registrational trials and receive FDA approval. As of 2025, defactinib has been involved in over 35 clinical trials, including the Phase 3 RAMP 301 study (NCT06072781), and the avutometinib-defactinib combination received FDA approval in May 2025 for KRAS-mutated recurrent LGSOC [1][2]. In contrast, GSK2256098 and BI-853520 (IN10018) have not progressed beyond Phase 2 in their most advanced studies [3].
| Evidence Dimension | Clinical Trial Phase Achieved and Regulatory Status |
|---|---|
| Target Compound Data | Phase 3 (RAMP 301) ongoing; FDA-approved (May 2025) for LGSOC |
| Comparator Or Baseline | GSK2256098 (Phase 2), BI-853520/IN10018 (Phase 2) |
| Quantified Difference | Phase 3 and FDA approval vs. Phase 2 |
| Conditions | Review of clinical trial registries and public announcements as of 2025-2026 |
Why This Matters
Advanced clinical stage and regulatory approval de-risk downstream research investment and accelerate translational applications.
- [1] MedPath. Defactinib (DB12282): A Comprehensive Monograph on a First-in-Class FAK Inhibitor for KRAS-Mutated Ovarian Cancer. Accessed 2026. View Source
- [2] PharmaKB. Defactinib. Drug approval timeline. Accessed 2026. View Source
- [3] Table 1. Comparison of FAK inhibitors in clinical development. Int J Mol Sci. 2022;23(4):1998. View Source
